molecular formula C9H16O4 B6166351 6-methoxy-5,5-dimethyl-6-oxohexanoic acid CAS No. 86178-22-5

6-methoxy-5,5-dimethyl-6-oxohexanoic acid

Cat. No.: B6166351
CAS No.: 86178-22-5
M. Wt: 188.2
InChI Key:
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Description

6-Methoxy-5,5-dimethyl-6-oxohexanoic acid is an organic compound with the molecular formula C9H16O4. It is characterized by the presence of a methoxy group, two methyl groups, and a keto group on a hexanoic acid backbone. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-5,5-dimethyl-6-oxohexanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 5,5-dimethyl-1,3-cyclohexanedione and methanol.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the methoxy group. Common reagents include sulfuric acid or sodium methoxide.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods often employ automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5,5-dimethyl-6-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-Methoxy-5,5-dimethyl-6-oxohexanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-methoxy-5,5-dimethyl-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-6-oxohexanoic acid: Similar structure but lacks the methoxy group.

    6-Methoxyhexanoic acid: Similar structure but lacks the keto group.

    5,5-Dimethylhexanoic acid: Similar structure but lacks both the methoxy and keto groups.

Uniqueness

6-Methoxy-5,5-dimethyl-6-oxohexanoic acid is unique due to the presence of both the methoxy and keto groups on the same molecule. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

86178-22-5

Molecular Formula

C9H16O4

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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